Stigmasta-4,22-dien-3-one Stigmasta-4,22-dien-3-one Stigmasta-4,22-dien-3-one is a steroid. It derives from a hydride of a stigmastane.
Stigmasta-4,22-dien-3-one is a natural product found in Friesodielsia velutina, Conium maculatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 55722-32-2
VCID: VC0198763
InChI: InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Molecular Formula: C29H46O
Molecular Weight:

Stigmasta-4,22-dien-3-one

CAS No.: 55722-32-2

Cat. No.: VC0198763

Molecular Formula: C29H46O

Molecular Weight:

* For research use only. Not for human or veterinary use.

Stigmasta-4,22-dien-3-one - 55722-32-2

Specification

CAS No. 55722-32-2
Molecular Formula C29H46O
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Structural Features

Stigmasta-4,22-dien-3-one’s structure comprises:

  • A cyclopenta[a]phenanthrene core (steroid backbone)

  • A ketone group at carbon 3

  • Double bonds at positions 4 and 22 (with E-configuration at C22)

  • A 24-ethyl substituent derived from a hept-3-enyl chain

The stereochemistry is defined by the following configurations:

  • 8S,9S,10R,13R,14S,17R for the steroid nucleus

  • E,2R,5S for the side-chain substituent

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₉H₄₆O
Molecular Weight410.7 g/mol
InChI KeyMKGZDUKUQPPHFM-LPJPOILFSA-N
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Physical and Chemical Properties

The compound’s physical properties include:

  • High lipophilicity (XLogP3-AA = 8.5), indicating strong hydrophobicity

  • Low hydrogen-bonding capacity (H-bond donor = 0, acceptor = 1)

  • Five rotatable bonds, influencing conformational flexibility

Table 2: Physicochemical Properties

PropertyValue
Topological Polar Surface Area17.10 Ų
Rotatable Bonds5
Exact Mass410.354866087 Da

Natural Sources and Distribution

Botanical and Ecological Occurrence

Stigmasta-4,22-dien-3-one has been identified in:

  • Rhinacanthus nasutus (Acanthaceae family) – a plant used in traditional medicine for treating skin disorders and cancer

  • Pellia epiphylla – a liverwort species with reported antioxidant properties

These sources suggest the compound’s role in plant defense or metabolic processes.

Pharmacological and Biological Activities

Hypothesized Bioactivities

Despite limited direct studies, steroidal analogs exhibit:

  • Anti-inflammatory effects via NF-κB pathway modulation

  • Anticancer potential through cell cycle regulation

  • Antioxidant activity due to conjugated double bonds

Research Gaps

No peer-reviewed studies explicitly linking stigmasta-4,22-dien-3-one to biological activities were found in indexed databases. This underscores the need for targeted in vitro and in vivo investigations.

ADMET Properties and Bioavailability

Absorption and Metabolism

Using admetSAR 2 predictions:

  • High intestinal absorption (probability = 100%) due to lipophilicity

  • CYP3A4 metabolism (probability = 72.64%), indicating hepatic clearance

  • P-glycoprotein substrate (probability = 69.04%), suggesting efflux-mediated resistance

Table 3: ADMET Predictions

ParameterProbability
Intestinal Absorption100%
Blood-Brain Barrier Penetration75%
CYP3A4 Substrate72.64%
P-glycoprotein Substrate69.04%

Toxicological Profile

No toxicity data are available, but steroidal ketones generally exhibit low acute toxicity. Chronic exposure risks remain uncharacterized.

Synthesis and Derivatives

Isolation Methods

The compound is primarily isolated via:

  • Extraction from plant tissues (e.g., ethanol/methanol solvents)

  • Chromatographic purification (e.g., HPLC, silica gel column chromatography)

Synthetic Derivatives

No synthetic routes or derivatives are reported in literature. Potential modifications could include:

  • Hydroxylation at C7 or C12 for enhanced solubility

  • Epoxidation of the Δ⁴ or Δ²² double bonds to alter reactivity

Research Applications and Future Directions

Therapeutic Exploration

Future studies should prioritize:

  • Cytotoxicity screening against cancer cell lines

  • Anti-inflammatory assays using NF-κB reporter systems

  • Antiviral testing against enveloped viruses (leveraging membrane interactions)

Analytical Method Development

Stable isotope dilution LC-MS/MS methods could quantify endogenous levels in biological matrices.

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